![molecular formula C26H19NO4S B2830096 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide CAS No. 36062-31-4](/img/structure/B2830096.png)
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide, also known as HN1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HN1 is a sulfonamide derivative that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
The BIT (3,3′-dihydroxy-2,2′-biindan-1,1′-dione) structure, which is a close analogue of indigo, has been investigated as an organic semiconductor. Researchers have developed a new synthetic route to access BIT derivatives under mild conditions. These derivatives exhibit rapid tautomerization through intramolecular double proton transfer in solution and solid-state environments. Quantum chemical calculations suggest a potential interplay between double proton transfer and charge transport. Notably, a monoalkylated BIT derivative with a lamellar packing structure demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹ in an organic field-effect transistor .
Inclusion Complexes
The host compounds 1,1’-binaphthyl-2,2′-dihydroxy-5,5′-dicarboxylic acid (1) and 1,1’-binaphthyl-2,2′-dihydroxy-6,6′-dicarboxylic acid (2) have been synthesized and studied for their inclusion properties. These compounds form inclusion complexes with volatile guests such as acetone and methanol. Understanding their behavior in host-guest interactions can have implications in areas like molecular recognition and drug delivery .
Helical Polyurethanes
Polyaddition reactions involving BINOL (2,2′-dihydroxy-1,1′-binaphthyl) and diisocyanates led to optically active, helical polyurethanes. Specifically, poly(BINOL-alt-14DIB) and poly(BINOL-alt-13DIB) were synthesized. These helical polymers could find applications in chiral separation, catalysis, and materials science .
Wirkmechanismus
Target of Action
Benzenesulfonamide derivatives have been identified as inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives have been shown to inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially disrupt the balance of carbon dioxide and bicarbonate in cells, leading to a variety of downstream effects.
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially affect a variety of biochemical pathways, given the role of these enzymes in maintaining ph balance and facilitating various biochemical reactions .
Result of Action
The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives could potentially disrupt cellular ph balance and other biochemical processes, leading to a variety of cellular effects .
Eigenschaften
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4S/c28-24-15-14-17-8-4-5-11-19(17)25(24)22-16-23(20-12-6-7-13-21(20)26(22)29)27-32(30,31)18-9-2-1-3-10-18/h1-16,27-29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQSSKCNONIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



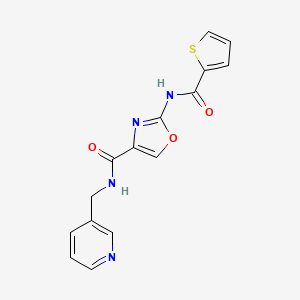

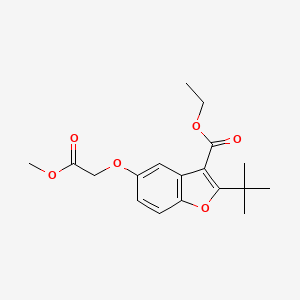

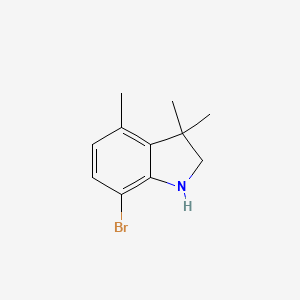
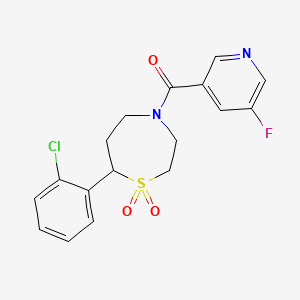
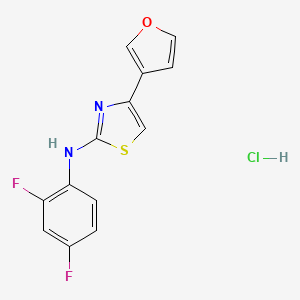
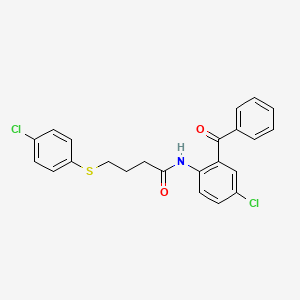
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2830028.png)
![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)

![N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B2830036.png)